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Compound of Interest

Compound Name: DOPE-N-Nonadecanoyl!

Cat. No.: B15546986

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DOPE-N-Nonadecanoyl is a synthetic derivative of the widely used helper lipid 1,2-dioleoyl-sn-
glycero-3-phosphoethanolamine (DOPE). The addition of a 19-carbon acyl chain
(nonadecanoyl group) to the primary amine of the phosphoethanolamine headgroup
significantly alters its physicochemical properties, transforming it from a non-lamellar, neutral
lipid into an anionic, bilayer-forming lipid under physiological pH. This modification imparts pH-
sensitive and cation-dependent fusogenic characteristics, making DOPE-N-Nonadecanoyl a
promising component for advanced drug delivery systems, particularly in the context of
liposomal formulations for targeted intracellular delivery of therapeutics. This guide provides a
comprehensive overview of its core properties, synthesis, and experimental applications.

Core Physicochemical Properties

The introduction of the nonadecanoyl chain to the DOPE molecule modifies its behavior in
aqueous solutions. While extensive quantitative data for this specific derivative is not widely
published, its properties can be inferred from studies on other N-acylated
phosphatidylethanolamines.

Table 1: Physicochemical Characteristics of DOPE-N-Nonadecanoyl
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Property

Value

Notes

Molecular Formula

C60H114NO9P

Molecular Weight 1024.52 g/mol

CAS Number 1246297-94-8

Physical State Solid At room temperature.
Typically supplied b

Purity >98% P y. PP Y
commercial vendors.
Under inert gas to prevent

Storage -20°C o
oxidation.

N Soluble in chloroform,
Solubility

methanol

Phase Transition Temp.

Dependent on N-acyl chain

length

The transition temperature of
N-acyl PEs shows a biphasic
dependence on the length of
the N-acyl chain.[1] For a long
chain like nonadecanoyl, a
higher transition temperature
compared to DOPE is

expected.

Critical Micelle Conc.

Not experimentally determined

Expected to be low due to the

large hydrophobic component.

Synthesis of DOPE-N-Nonadecanoyl

The synthesis of DOPE-N-Nonadecanoyl can be achieved through the N-acylation of DOPE

with nonadecanoyl chloride. The following protocol is a representative method.

Experimental Protocol: Synthesis of DOPE-N-

Nonadecanoyl

Materials:
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e 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

* Nonadecanoyl chloride

o Triethylamine (TEA)

e Anhydrous chloroform

« Silica gel for column chromatography

¢ Solvents for chromatography (e.g., chloroform/methanol gradient)
Procedure:

o Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
dissolve DOPE in anhydrous chloroform.

o Addition of Base: Add triethylamine to the solution. TEA acts as a base to neutralize the HCI
generated during the reaction.

e Acylation: Slowly add a solution of nonadecanoyl chloride in anhydrous chloroform to the
reaction mixture at room temperature with constant stirring.

o Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC). The disappearance of the DOPE spot and the appearance of a new, less polar spot
indicates the formation of the product.

e Quenching: Once the reaction is complete, quench the reaction by adding a small amount of
methanol.

e Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by silica gel column chromatography using a
chloroform/methanol gradient to obtain pure DOPE-N-Nonadecanoyl.

o Characterization: Confirm the identity and purity of the final product using techniques such
as 'H NMR, 13C NMR, and mass spectrometry.
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Liposome Formulation and Characterization

DOPE-N-Nonadecanoyl can be incorporated into liposomes to create pH-sensitive and cation-
dependent drug delivery vehicles.

Experimental Protocol: Preparation of DOPE-N-
Nonadecanoyl-Containing Liposomes

Materials:

DOPE-N-Nonadecanoyl

Other lipids as required (e.g., DSPC, Cholesterol)

Chloroform

Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

e Lipid Film Hydration:

o Dissolve DOPE-N-Nonadecanoyl and other lipids in chloroform in a round-bottom flask.

o Remove the chloroform under a stream of nitrogen gas, followed by drying under vacuum
for at least 2 hours to form a thin lipid film.

o Hydrate the lipid film with the aqueous buffer by vortexing at a temperature above the lipid
phase transition temperature. This results in the formation of multilamellar vesicles
(MLVs).

e Extrusion:

o To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion
through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome
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extruder. This process should be repeated multiple times (e.g., 11-21 times) to ensure a
narrow size distribution.

Experimental Protocol: Characterization of Liposomes

1.

Size and Zeta Potential:
Method: Dynamic Light Scattering (DLS)

Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle
size (hydrodynamic diameter) and polydispersity index (PDI). For zeta potential, dilute the
suspension in an appropriate low-ionic-strength buffer and measure the electrophoretic
mobility.

. Encapsulation Efficiency:

Method: Separation of free drug from encapsulated drug followed by quantification.
Procedure:

o Separate the liposomes from the unencapsulated drug using size exclusion
chromatography or dialysis.

o Disrupt the liposomes with a suitable detergent (e.g., Triton X-100).

o Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis
spectroscopy, fluorescence spectroscopy, or HPLC).

o Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of
drug) x 100%.

Table 2: Representative Characteristics of DOPE-N-Nonadecanoyl Liposomes
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Parameter Typical Value Method
Hydrodynamic Diameter 100 - 200 nm Dynamic Light Scattering
Polydispersity Index (PDI) <0.2 Dynamic Light Scattering

) ] Dependent on formulation and
Zeta Potential Negative

pH

) o ] Dependent on drug and

Encapsulation Efficiency Variable

formulation

Mechanism of Action and Signaling Pathways

The N-acylation of DOPE with a long saturated fatty acid like nonadecanoic acid converts it
from a non-bilayer-forming lipid to a bilayer-forming lipid at neutral pH.[2] However, in the
presence of divalent cations (like Ca?*) or at acidic pH, these N-acylated PEs can revert to a
non-bilayer, fusogenic state.[2][3] This property is crucial for drug delivery, as it can facilitate
the fusion of the liposome with the endosomal membrane after cellular uptake, leading to the
release of the encapsulated cargo into the cytoplasm.

Proposed Fusogenic Mechanism of DOPE-N-
Nonadecanoyl Liposomes

Cellular Uptake Endosomal Escape

DOPE-N-Nonadecanoyl Early Endosome Endosome Acidification Protonation of Membrane A Cargo Release
Liposome (pH 7.4) M (pH ~6.5) ] (pH ~5.5) N-acyl group Destabilization eIl N (U into Cytoplasm

Click to download full resolution via product page

Caption: Proposed mechanism of endosomal escape for DOPE-N-Nonadecanoyl liposomes.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.
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Workflow for Synthesis and Purification of DOPE-N-
Nonadecanoyl
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Caption: Workflow for the synthesis and purification of DOPE-N-Nonadecanoyl.
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Caption: Workflow for the formulation and characterization of liposomes.
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Conclusion

DOPE-N-Nonadecanoyl represents a rationally designed lipid with significant potential in
advanced drug delivery. Its unique pH-sensitive and cation-dependent fusogenic properties,
conferred by the N-acylation of the DOPE headgroup, offer a mechanism for efficient
endosomal escape of therapeutic payloads. While further research is needed to fully elucidate
its specific quantitative properties and biological interactions, the foundational principles and
experimental methodologies outlined in this guide provide a solid framework for its investigation
and application by researchers in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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